molecular formula C11H8BrClN2O B13709736 5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13709736
Molekulargewicht: 299.55 g/mol
InChI-Schlüssel: LNANWVBPBYQJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022682 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

The preparation of MFCD33022682 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD33022682 has a wide range of scientific research applications. In chemistry, it is used for studying catalytic reactions and enhancing synthetic efficiency. In biology, it plays a role in understanding molecular interactions and pathways. In medicine, it is explored for its potential in drug development and therapeutic applications. Industrially, it is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of MFCD33022682 involves its interaction with specific molecular targets and pathways. It acts on multiple targets, including plasma membranes and intracellular components, to exert its effects. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

MFCD33022682 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include triazolo ring compounds and aromatic amines. MFCD33022682 stands out due to its stability, solubility, and wide range of applications. Its unique properties make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C11H8BrClN2O

Molekulargewicht

299.55 g/mol

IUPAC-Name

5-bromo-4-(2-chloro-5-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O/c1-6-2-3-8(13)7(4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

LNANWVBPBYQJTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.